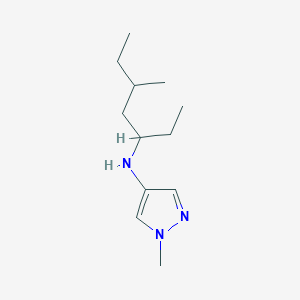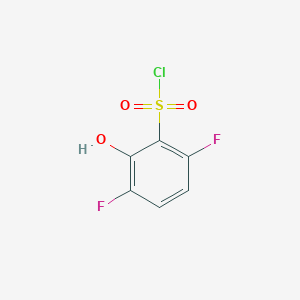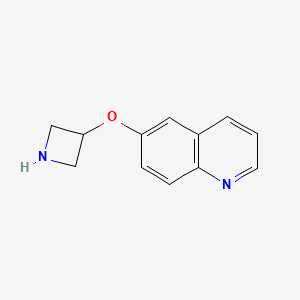![molecular formula C18H22N2O3 B13249629 tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate CAS No. 1803571-86-9](/img/structure/B13249629.png)
tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate is a synthetic organic compound with the molecular formula C18H22N2O3. It is primarily used in research settings and has applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
The synthesis of tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate typically involves multiple steps, including the formation of intermediate compoundsReaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline-based oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of quinoline derivatives with biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate include:
3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid: This compound has a similar quinoline structure but differs in the position of the substituents.
tert-Butyl carbamate: While it shares the tert-butyl carbamate group, it lacks the quinoline moiety, making it less complex.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1803571-86-9 |
|---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-3-quinolin-2-ylpropyl)carbamate |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,3)23-17(22)19-11-13(12-21)10-15-9-8-14-6-4-5-7-16(14)20-15/h4-9,12-13H,10-11H2,1-3H3,(H,19,22) |
InChI Key |
WUZGIEYYHBMEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=NC2=CC=CC=C2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249562.png)
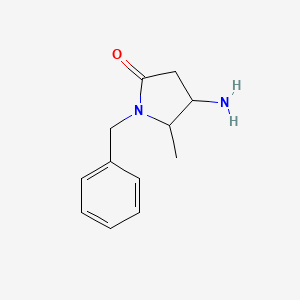
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B13249571.png)
amine](/img/structure/B13249576.png)
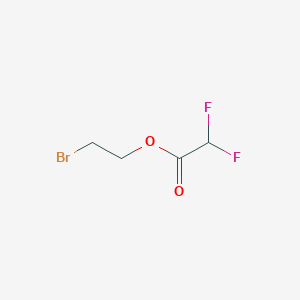
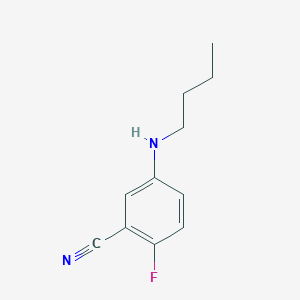
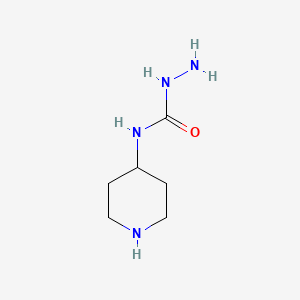
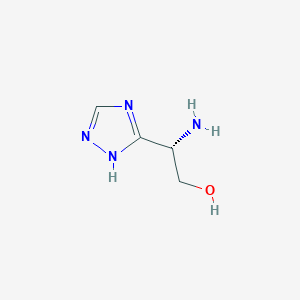

![2-[(1-Phenylethyl)amino]acetamide](/img/structure/B13249620.png)
